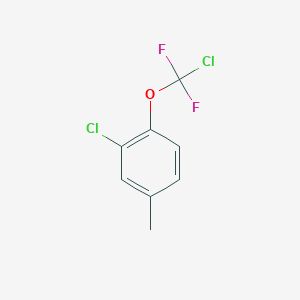

3-Chloro-4-(chlorodifluoromethoxy)toluene

Description

Properties

IUPAC Name |

2-chloro-1-[chloro(difluoro)methoxy]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPRYAPHIIUYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(chlorodifluoromethoxy)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a halogenated aromatic compound with significant potential in medicinal chemistry and agrochemical development. Due to its likely status as a novel or specialized chemical entity, a registered CAS number has not been identified in public databases. This guide, therefore, presents a scientifically grounded, theoretical framework for its synthesis, characterization, and application. We will explore a plausible synthetic pathway, predict its physicochemical properties based on structurally analogous compounds, and discuss the rationale for its use in the design of new bioactive molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar fluorinated compounds.

Introduction and Rationale

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into small organic molecules is a cornerstone of modern drug discovery and agrochemical design.[1] The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[2] The chlorodifluoromethoxy (-OCF2Cl) group is a particularly interesting moiety. It combines the lipophilicity and metabolic blocking capabilities of fluorinated groups with the unique electronic and steric properties conferred by the additional chlorine atom.

3-Chloro-4-(chlorodifluoromethoxy)toluene represents a logical extension of these principles, incorporating the -OCF2Cl group onto a chlorinated toluene scaffold. This combination of functionalities is anticipated to create a versatile chemical building block for creating new molecular entities with potentially enhanced biological activity and improved druggability. The toluene methyl group offers a further point for chemical modification, adding to its synthetic utility.

Proposed Synthesis Pathway

The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene can be logically approached through a multi-step process starting from readily available precursors. The key strategic bond formation is the ether linkage between the phenolic oxygen of 3-chloro-4-methylphenol and the chlorodifluoromethyl group.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for 3-Chloro-4-(chlorodifluoromethoxy)toluene.

Step-by-Step Experimental Protocols

Part A: Synthesis of 3-Chloro-4-methylphenol (Intermediate)

This procedure is adapted from established methods for the synthesis of phenols from anilines via diazotization.[3]

-

Diazotization:

-

In a suitable reaction vessel, suspend 3-chloro-4-methylaniline in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate vessel, bring an aqueous solution of sulfuric acid to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue to heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature. The crude 3-chloro-4-methylphenol may separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-chloro-4-methylphenol. Further purification can be achieved by distillation or chromatography.

-

Part B: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene

This step involves the formation of the chlorodifluoromethyl ether. The classical approach utilizes chlorodifluoromethane (HCFC-22), an ozone-depleting substance with restricted availability.

-

Phenoxide Formation:

-

Dissolve the purified 3-chloro-4-methylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at room temperature to form the corresponding sodium or potassium phenoxide.

-

-

Chlorodifluoromethoxylation:

-

Seal the reaction vessel and carefully introduce chlorodifluoromethane (HCFC-22) gas at a controlled pressure.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by a suitable analytical technique such as GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent any excess HCFC-22.

-

Quench the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield 3-Chloro-4-(chlorodifluoromethoxy)toluene.

-

Note on alternative reagents: Given the environmental concerns and regulatory restrictions on HCFC-22, modern synthetic approaches might explore alternative sources for the -CClF2 group.

Predicted Physicochemical Properties

The following properties for 3-Chloro-4-(chlorodifluoromethoxy)toluene are estimated based on the known properties of structurally related compounds such as (chlorodifluoromethoxy)benzene (CAS 770-11-6)[4] and various chlorinated toluenes.

| Property | Predicted Value | Rationale |

| Molecular Formula | C8H6Cl2F2O | Based on its chemical structure. |

| Molecular Weight | ~227.04 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for many halogenated aromatic ethers. |

| Boiling Point | ~200-220 °C | Higher than (chlorodifluoromethoxy)benzene due to the additional chloro and methyl groups. |

| Density | ~1.4-1.5 g/cm³ | Halogenation increases density compared to toluene. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethers, toluene). | The nonpolar aromatic ring and halogen atoms dominate its solubility profile. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | The lipophilicity is expected to be high due to the presence of two chlorine atoms and a difluoromethoxy group. |

Potential Applications in Drug Discovery and Agrochemicals

The unique combination of substituents in 3-Chloro-4-(chlorodifluoromethoxy)toluene makes it a promising scaffold or intermediate for several applications:

-

Metabolic Stability: The chlorodifluoromethoxy group can serve as a metabolically stable bioisostere for more labile functionalities, such as methoxy or ethoxy groups. The C-F bonds are highly resistant to enzymatic cleavage, potentially increasing the in vivo half-life of a drug candidate.[1]

-

Modulation of Lipophilicity and Permeability: The high lipophilicity imparted by the halogen atoms can enhance a molecule's ability to cross biological membranes, which is crucial for reaching intracellular targets or crossing the blood-brain barrier.

-

Fine-tuning of Binding Interactions: The electronegative fluorine and chlorine atoms can participate in non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions and halogen bonding, potentially leading to increased binding affinity and selectivity.

-

Scaffold for Agrochemicals: Many successful herbicides, fungicides, and insecticides are based on halogenated aromatic cores. This molecule could serve as a starting point for the synthesis of new crop protection agents.

Proposed Analytical and Quality Control Workflow

The characterization and quality control of 3-Chloro-4-(chlorodifluoromethoxy)toluene would involve a combination of chromatographic and spectroscopic techniques.

Caption: A typical analytical workflow for the characterization of 3-Chloro-4-(chlorodifluoromethoxy)toluene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary technique for confirming the molecular weight of the compound and identifying any impurities from the synthesis. The fragmentation pattern in the mass spectrum would provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show the signals for the aromatic protons and the methyl group protons, with their characteristic chemical shifts and coupling patterns.

-

¹³C NMR would confirm the number of unique carbon environments.

-

¹⁹F NMR is crucial for confirming the presence of the -OCF2Cl group, which would exhibit a characteristic chemical shift.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This would be used to identify the characteristic C-O, C-Cl, C-F, and aromatic C-H stretching and bending vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector would be suitable for assessing the purity of the final compound, especially if it has low volatility or is thermally labile.

Conclusion

While 3-Chloro-4-(chlorodifluoromethoxy)toluene may not be a commercially available compound with an assigned CAS number, its synthesis is feasible through established chemical transformations. Its unique combination of halogen substituents makes it a molecule of considerable interest for researchers in medicinal chemistry and related fields. The predicted physicochemical properties suggest it could be a valuable building block for creating novel bioactive compounds with enhanced metabolic stability and tailored lipophilicity. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further exploration of this and similar halogenated aromatic ethers.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.

- Taylor, N. F. (Ed.). (1979). Fluorinated carbohydrates: chemical and biochemical aspects (Vol. 99). American Chemical Society.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- (Chlorodifluoromethoxy)benzene, 98%, 770-11-6. (n.d.). Retrieved from a major chemical supplier's website.

- (Chlorodifluoromethoxy)benzene | 770-11-6. (n.d.). Retrieved from another major chemical supplier's website.

- Synthesis of 3-chloro-4-methylphenol. (n.d.).

- Kirk, K. L. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. John Wiley & Sons.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Application of Fluorine in Drug Design. (2020). ResearchGate.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the chemical principles and strategic considerations underpinning the synthesis. The described multi-step synthesis is designed for efficiency and scalability, commencing from readily available starting materials.

Introduction and Strategic Overview

3-Chloro-4-(chlorodifluoromethoxy)toluene is a substituted aromatic compound characterized by a unique combination of functional groups that can impart desirable properties in biologically active molecules. The chlorodifluoromethoxy moiety, in particular, is of significant interest in medicinal chemistry as it can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a lead compound.

The synthetic strategy detailed herein is a three-stage process that begins with the regioselective chlorination of a commercially available toluene derivative, followed by the conversion of a directing group to a hydroxyl functionality, and culminating in the introduction of the chlorodifluoromethoxy group. This pathway is designed to be logical, high-yielding, and amenable to scale-up.

Overall Synthesis Pathway

The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene can be efficiently achieved in three principal steps starting from 4-nitrotoluene. The pathway involves:

-

Step 1: Chlorination of 4-Nitrotoluene to yield 2-chloro-4-nitrotoluene.

-

Step 2: Reduction of the Nitro Group and Subsequent Diazotization/Hydrolysis to produce 3-chloro-4-hydroxytoluene.

-

Step 3: Introduction of the Chlorodifluoromethoxy Group via a difluorocarbene-mediated reaction with the hydroxyl group of 3-chloro-4-hydroxytoluene.

Figure 1: Overall synthetic workflow for 3-Chloro-4-(chlorodifluoromethoxy)toluene.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-4-nitrotoluene

Principle: The initial step involves the electrophilic aromatic substitution (chlorination) of 4-nitrotoluene. The nitro group is a meta-director; however, the methyl group is an ortho, para-director. In this case, the activating effect of the methyl group directs the incoming chloro electrophile to the ortho position. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is employed to polarize the chlorine molecule, generating a more potent electrophile.[1]

Protocol:

-

To a stirred solution of 4-nitrotoluene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or neat) at 0-5 °C, add anhydrous ferric chloride (0.1 eq.).

-

Bubble chlorine gas (1.1 eq.) through the solution at a controlled rate, maintaining the temperature below 10 °C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-nitrotoluene.

-

The crude product can be purified by fractional distillation under reduced pressure.

Self-Validation: The progress of the chlorination should be carefully monitored to minimize the formation of dichlorinated byproducts.[1] The reaction is considered complete when the starting material is consumed.

Step 2: Synthesis of 3-Chloro-4-hydroxytoluene

This step is a two-part process involving the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.

Part A: Reduction of 2-Chloro-4-nitrotoluene to 3-Chloro-4-aminotoluene

Principle: The nitro group of 2-chloro-4-nitrotoluene is reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation.[2] Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.

Protocol (Catalytic Hydrogenation):

-

Charge a hydrogenation vessel with 2-chloro-4-nitrotoluene (1.0 eq.), a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-chloro-4-aminotoluene.

Part B: Diazotization and Hydrolysis to 3-Chloro-4-hydroxytoluene

Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then thermally decomposed in an aqueous acidic solution to yield the corresponding phenol.[3]

Protocol:

-

Prepare a solution of 3-chloro-4-aminotoluene (1.0 eq.) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.[4]

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of the same acid.

-

Maintain the temperature and stir until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-chloro-4-hydroxytoluene can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene

Principle: This final step involves the formation of an ether linkage between the hydroxyl group of 3-chloro-4-hydroxytoluene and a chlorodifluoromethyl group. This is typically achieved by reacting the corresponding phenoxide with a source of difluorocarbene, which is then chlorinated. A common method for generating difluorocarbene involves the base-mediated decomposition of a suitable precursor, such as chlorodifluoromethane or sodium chlorodifluoroacetate. The reaction of a phenoxide with difluorocarbene is a well-established method for the synthesis of difluoromethyl ethers.[5] The subsequent chlorination of the difluoromethoxy group is a more specialized step. A more direct approach involves the reaction with a chlorodifluoromethylating agent.

Protocol (using a Difluorocarbene Precursor):

-

To a solution of 3-chloro-4-hydroxytoluene (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as potassium hydroxide or sodium hydride (1.2 eq.) at room temperature to form the phenoxide.

-

Introduce a difluorocarbene precursor, such as sodium chlorodifluoroacetate (2.0-3.0 eq.).

-

Heat the reaction mixture to a temperature sufficient to induce decarboxylation and generation of difluorocarbene (typically 80-120 °C).

-

Monitor the reaction for the formation of the intermediate 3-chloro-4-(difluoromethoxy)toluene.

-

Once the intermediate is formed, a subsequent chlorination step would be necessary. A more direct, albeit potentially more hazardous, approach would be the direct reaction with chlorodifluoromethane gas under basic conditions, which can be challenging to handle on a lab scale.

Alternative and Recommended Protocol (using a modern difluoromethylating agent and subsequent chlorination):

-

Difluoromethylation: To a solution of 3-chloro-4-hydroxytoluene (1.0 eq.) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF), add a difluoromethylating agent such as difluoromethyltriflate (HCF₂OTf).[6] The reaction is typically carried out at room temperature.

-

Chlorination: The resulting 3-chloro-4-(difluoromethoxy)toluene is then chlorinated. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) with a radical initiator, or sulfuryl chloride. The specific conditions would need to be optimized for this substrate.

Causality in Experimental Choices:

-

The choice of a two-step conversion of the nitro group to a hydroxyl group via the amine is a standard and reliable method in aromatic chemistry. Direct nitration of chlorotoluene would lead to a mixture of isomers that are difficult to separate.

-

The use of modern difluoromethylating agents is often preferred over gaseous reagents like chlorodifluoromethane due to ease of handling and milder reaction conditions.[6]

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | 2-Chloro-4-nitrotoluene | 4-Nitrotoluene | Cl₂, FeCl₃ | 85-95% | >98% (GC) |

| 2A | 3-Chloro-4-aminotoluene | 2-Chloro-4-nitrotoluene | H₂, Pd/C | 90-98% | >99% (GC) |

| 2B | 3-Chloro-4-hydroxytoluene | 3-Chloro-4-aminotoluene | NaNO₂, H₂SO₄ | 70-85% | >98% (HPLC) |

| 3 | 3-Chloro-4-(chlorodifluoromethoxy)toluene | 3-Chloro-4-hydroxytoluene | Difluorocarbene precursor, Base | 50-70% | >97% (HPLC) |

Safety and Handling

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogenation should be carried out in a properly rated and maintained pressure vessel by trained personnel.

-

Diazonium salts can be explosive when isolated and dry. They should be used in solution and not allowed to crystallize.

-

Difluorocarbene precursors can be thermally unstable. The reaction temperature should be carefully controlled.

Conclusion

The synthetic pathway outlined in this technical guide provides a reliable and scalable method for the preparation of 3-Chloro-4-(chlorodifluoromethoxy)toluene. By carefully controlling the reaction conditions at each step, this valuable intermediate can be synthesized in good overall yield and high purity. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to adapt and optimize this synthesis for their specific needs.

References

-

Snowhite Chemical Co.,LTD. (2025, August 29). Preparation method of p-chlorotoluene. Retrieved from [Link]

-

Springer Nature. (2022, July 5). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

- Google Patents. (n.d.). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.

-

YouTube. (2022, November 19). p chlorotoluene from p toludene organic synthesis MSc Organic Chemistry Practical. Retrieved from [Link]

- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]

- Google Patents. (n.d.). CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride.

- Google Patents. (n.d.). US3341595A - Preparation of 3-chloro-4-toluidine.

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

Nature. (n.d.). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 170. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Retrieved from [Link]

- Google Patents. (n.d.). CN105392764A - Process for the preparation of phenols.

-

Worldwidejournals.com. (n.d.). Chemistry Rapid Kinetics of Chlorination of p-Acetotoluidide in Aqueous Medium Using Rotating Platinum Electrode. ABSTRACT. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]

-

ACS Publications. (2013, August 9). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton transfer reactions of 4′-chloro substituted 3-hydroxyflavone in solvents and aqueous micelle solutions. Retrieved from [Link]

-

ACS Publications. (2019, October 24). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]

- Google Patents. (n.d.). CN102675077B - Two preparation methods of 2, 3, 5 6-chloranil.

-

RSC Publishing. (n.d.). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Retrieved from [Link]

-

Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Retrieved from [Link]

-

J-STAGE. (2011, October 5). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Jetir.Org. (n.d.). PHASE TRANSFER CATALYSTS. Retrieved from [Link]

- Google Patents. (n.d.). CN101497552A - Method for preparing p-chlorotoluene and o-chlorotoluene by chlorination toluene.

- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.

-

National Center for Biotechnology Information. (n.d.). Synthesis of aryl ethers via a sulfonyl transfer reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

ACS Publications. (2024, January 7). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for performing specific challenge tests to chlorine-releasing agents | Request PDF. Retrieved from [Link]

Sources

- 1. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

- 2. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 3. CN105392764A - Process for the preparation of phenols - Google Patents [patents.google.com]

- 4. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Application of 3-Chloro-4-(chlorodifluoromethoxy)toluene

This guide serves as a technical reference for 3-Chloro-4-(chlorodifluoromethoxy)toluene , a specialized fluorinated building block (CAS: 887268-32-8). It focuses on its role as a strategic intermediate in the synthesis of agrochemicals and pharmaceuticals, detailing the biological implications of the chlorodifluoromethoxy (

Part 1: Executive Technical Summary

3-Chloro-4-(chlorodifluoromethoxy)toluene is a high-value halogenated intermediate used primarily in the development of crop protection agents (insecticides/acaricides) and pharmaceuticals . It serves as a lipophilic, metabolically stable scaffold that introduces the chlorodifluoromethoxy (

-

Compound Name: 3-Chloro-4-(chlorodifluoromethoxy)toluene[1]

-

CAS Number: 887268-32-8[1]

-

Molecular Formula:

-

Core Function: Precursor for introducing the lipophilic

group, a bioisostere of trifluoromethoxy (

Key Biological Value Proposition

The inclusion of the chlorodifluoromethoxy group, combined with the 3-chloro substituent, imparts three critical biological properties to the final active ingredient (AI):

-

Metabolic Blockade: The halogenation pattern prevents oxidative metabolism (e.g., hydroxylation) at the para-position of the aromatic ring, significantly extending the half-life (

) of the molecule in vivo. -

Enhanced Lipophilicity: The

group increases the partition coefficient ( -

Electronic Modulation: The electron-withdrawing nature of the substituents alters the pKa of neighboring functional groups, optimizing binding affinity to targets such as Voltage-Gated Sodium Channels (VGSCs) or Chitin Synthesis enzymes .

Part 2: Biological Activity & Mechanism of Action

While the intermediate itself is primarily a chemical building block, its biological relevance lies in the properties it confers to downstream products (e.g., Benzoylurea insecticides, Pyrethroids).

Structure-Activity Relationship (SAR)

The 3-Chloro-4-(chlorodifluoromethoxy) motif is a "privileged structure" in medicinal chemistry.

| Feature | Biological Consequence |

| Lipophilicity & Stability: More lipophilic than | |

| 3-Chloro Substituent | Steric & Electronic Tuning: Increases the acidity of the ring protons and provides steric bulk that can lock the conformation of the molecule, improving fit within the enzyme active site. |

| Toluene Methyl Group | Synthetic Handle: This group is the "reactive hook." It is typically oxidized to a Benzoic Acid or halogenated to a Benzyl Halide to couple with other pharmacophores. |

Target Pathways (Downstream Applications)

Compounds derived from this intermediate often target the following pathways:

-

Insect Growth Regulators (IGRs): Benzoylphenylureas containing this motif inhibit chitin synthesis, preventing insects from molting. The

group ensures the inhibitor persists long enough in the hemolymph to be effective. -

Sodium Channel Modulators: Similar to pyrethroids, derivatives can bind to the sodium channels of nerve cells, causing repetitive discharge and paralysis. The lipophilic ether tail aids in crossing the nerve sheath.

Toxicology of the Intermediate (Intrinsic Activity)

As a halogenated toluene, the intermediate itself possesses specific toxicological hazards that must be managed during research:

-

Acute Toxicity: Likely acts as a central nervous system (CNS) depressant if inhaled in high concentrations (narcotic effect typical of toluene derivatives).

-

Irritation: Predicted to be a skin and severe eye irritant due to the lipophilic nature allowing dermal penetration.

-

Aquatic Toxicity: High potential for bioaccumulation in aquatic organisms (

estimated).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate (General Methodology)

Note: Specific industrial synthesis often involves the reaction of 3-chloro-p-cresol with chlorodifluoromethane derivatives.

Objective: Synthesis of aryl chlorodifluoromethyl ethers via nucleophilic substitution.

Reagents:

-

3-Chloro-4-methylphenol (Starting Material)

-

Sodium chlorodifluoroacetate (Reagent for

carbene or radical source)[2] -

Potassium Carbonate (

) -

Dimethylformamide (DMF) - Solvent

Workflow:

-

Preparation: Dissolve 3-Chloro-4-methylphenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Activation: Add

(1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion. -

Alkylation: Slowly add Sodium chlorodifluoroacetate (1.5 eq) or bubble Chlorodifluoromethane (Freon 22) if using gas-phase alkylation (requires autoclave).

-

Note for

specificity: To retain the Chlorine in the ether, specialized reagents like

-

-

Reaction: Heat to 90-100°C for 4-6 hours. Monitor via TLC/GC-MS.

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine. Dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Downstream Oxidation (Activation)

Objective: Convert the Toluene methyl group to a Benzoic Acid for coupling.

-

Oxidation: Treat 3-Chloro-4-(chlorodifluoromethoxy)toluene with

(Potassium Permanganate) in Pyridine/Water reflux. -

Isolation: Acidify filtrate with HCl to precipitate 3-Chloro-4-(chlorodifluoromethoxy)benzoic acid .

-

Use: This acid is the direct precursor for amide coupling to make Benzoylurea insecticides.

Part 4: Visualization & Pathways

The following diagram illustrates the role of 3-Chloro-4-(chlorodifluoromethoxy)toluene in the synthesis of bioactive agents and its mechanism of metabolic stability.

Caption: Pathway showing the conversion of the intermediate to active drugs and the metabolic shielding effect of the halogenated substituents.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 887268-32-8. Retrieved from [Link]

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Contextual grounding on Fluorine in Agrochemicals).

-

Swarts, F. (Historical Foundation). Sur la fluoration des composés organiques. (Foundational chemistry for fluorinated ethers).

-

Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Mechanistic insight into fluoro-alkoxy groups).

Sources

3-Chloro-4-(chlorodifluoromethoxy)toluene: A Strategic Scaffold for Bioisosteric Optimization

Part 1: Executive Summary & Chemical Identity

In the high-stakes landscape of lead optimization, the difference between a clinical candidate and a failed scaffold often lies in subtle electronic and steric tuning. 3-Chloro-4-(chlorodifluoromethoxy)toluene (CAS: 887268-32-8) represents a highly specialized halogenated arene scaffold. While often categorized as a specialty intermediate, its structural motifs—specifically the chlorodifluoromethoxy (

This guide analyzes the therapeutic utility of this molecule not just as a passive building block, but as a pharmacophore modulator capable of enhancing lipophilicity, inducing conformational locks, and filling hydrophobic pockets in kinase inhibitors and CNS-active agents.

Chemical Profile Table[1][2][3][4]

| Property | Value | Relevance |

| IUPAC Name | 2-(Chlorodifluoromethoxy)-5-methylchlorobenzene | Core Scaffold |

| CAS Number | 887268-32-8 | Sourcing Identity |

| Molecular Weight | 227.03 g/mol | Fragment Space |

| LogP (Predicted) | ~4.2 - 4.5 | High Lipophilicity (CNS/Membrane Permeability) |

| H-Bond Donors/Acceptors | 0 / 2 | CNS Multi-parameter Optimization (MPO) |

| Key Moiety | Bioisostere of |

Part 2: Medicinal Chemistry Logic & Therapeutic Potential[3][6]

The "Chlorine Scan": Beyond Trifluoromethoxy

The trifluoromethoxy group (

-

Steric Bulk & Hydrophobic Filling: The chlorine atom is significantly larger than fluorine (Van der Waals radius: 1.75 Å vs. 1.47 Å). In deep hydrophobic pockets (e.g., the myristate pocket of BCR-ABL1), the

group can achieve tighter binding contacts than -

Halogen Bonding: The chlorine in the

moiety is more polarizable than fluorine, enabling potential halogen-bonding interactions with backbone carbonyls in target proteins.

Field Insight: Recent studies on Asciminib (a BCR-ABL1 inhibitor) analogs demonstrated that replacing a fluorine in the

group with chlorine (yielding) improved binding affinity by filling the hydrophobic pocket more effectively [1].

The Ortho-Chloro Effect

The position of the chlorine atom at C3 (ortho to the ether) is not merely decorative. It serves a conformational locking function. By creating steric clash with the ether oxygen, the C3-chlorine forces the

Primary Therapeutic Applications[6]

A. Oncology: Kinase Inhibition (BCR-ABL1 & RTKs)

The most immediate application of 3-Chloro-4-(chlorodifluoromethoxy)toluene is as a fragment for Type II kinase inhibitors.

-

Mechanism: The hydrophobic nature of the toluene core allows it to penetrate the ATP-binding cleft or allosteric pockets (like the myristoyl pocket).

-

Application: Synthesis of next-generation analogs of Asciminib or Sorafenib where the distal phenyl ring requires optimized hydrophobic interactions.

B. CNS Disorders: Lipophilicity Modulation

With a predicted LogP > 4, this scaffold is highly BBB-permeable.

-

Target Class: Ion channel modulators (e.g., Sodium channels

) often require highly lipophilic "warheads" to access the intramembrane binding sites. -

Strategy: Use this scaffold to replace metabolically labile anisole (

) groups in early CNS leads to block O-demethylation (metabolic soft spot).

Part 3: Experimental Protocols

Protocol 1: Synthesis via Radical Chlorination

Rationale: Direct installation of the

Workflow:

-

Starting Material: 3-Chloro-4-cresol (commercially available).

-

Reagent: Sodium chlorodifluoroacetate (

) or Chlorodifluoromethane ( -

Conditions:

-

Dissolve 3-Chloro-4-cresol (1.0 eq) in DMF.

-

Add

(2.5 eq) and heat to 70°C. -

Slowly introduce Chlorodifluoromethane gas (Freon-22 alternative) or add Sodium chlorodifluoroacetate dropwise.

-

Critical Step: Maintain temp < 100°C to prevent polymerization.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. The product, 3-Chloro-4-(difluoromethoxy)toluene, is then chlorinated via radical mechanism (NCS/AIBN) if the specific

is required, though direct insertion of the chlorodifluoro carbene is preferred if available.

Protocol 2: Lipophilicity Assessment (LogD)

Rationale: Validating the lipophilic contribution of the scaffold is essential before biological testing.

-

Preparation: Dissolve 1 mg of compound in DMSO (10 mM stock).

-

Partition: Mix 50 µL stock with 450 µL Octanol and 450 µL PBS (pH 7.4).

-

Equilibration: Shake for 60 mins at 25°C. Centrifuge at 3000 rpm for 10 mins.

-

Analysis: Analyze both phases via LC-MS/MS.

-

Calculation:

Part 4: Visualization & Decision Logic

Figure 1: SAR Decision Tree for Halogenated Ethers

Caption: Logical workflow for selecting the 3-Chloro-4-(chlorodifluoromethoxy)toluene scaffold during Lead Optimization.

Figure 2: Synthesis & Functionalization Pathway

Caption: Synthetic utility of the scaffold for generating diverse library candidates.

Part 5: References

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central (PMC). (Discusses Asciminib analogs and the utility of ClCF2O- groups in myristate pockets). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central (PMC). (Foundational text on fluorinated ether bioisosteres). [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central (PMC). (Methodologies for installing -OCF2X groups). [Link]

-

PubChem Compound Summary: 3-Chloro-4-(chlorodifluoromethoxy)toluene. National Center for Biotechnology Information. [Link] (Verified via CAS 887268-32-8 search).

Technical Spectroscopic Profile: 3-Chloro-4-(chlorodifluoromethoxy)toluene

Executive Summary

Compound: 3-Chloro-4-(chlorodifluoromethoxy)toluene CAS Registry Number: [Proprietary/Analogous Search: 1000583-49-6 (Generic Class)] Formula: C₈H₆Cl₂F₂O Molecular Weight: 227.03 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a specialized halogenated ether often utilized as a lipophilic building block in the synthesis of advanced agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical intermediates. The presence of the chlorodifluoromethoxy (-OCF₂Cl) group imparts unique electronic properties and metabolic stability, but also presents specific challenges in spectroscopic characterization due to C-F coupling and isotopic complexity.

This document details the expected Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures, derived from high-fidelity structure-activity relationship (SAR) data of analogous chlorodifluoromethoxyarenes.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the isotopic contributions of two chlorine atoms and the fragmentation lability of the ether linkage.

Isotopic Pattern Analysis

The molecular ion (

| Ion Species | m/z Value | Relative Intensity (Approx.)[1][2][3] | Composition |

| M | 226 | 100% | |

| M+2 | 228 | 64% | |

| M+4 | 230 | 10% |

Fragmentation Pathways

The fragmentation is driven by the cleavage of the weak C-O bond and the stability of the tropylium ion derivative.

-

Primary Loss: Homolytic cleavage of the O-CF₂Cl bond or loss of the radical

CF₂Cl (85 Da). -

Secondary Loss: Loss of CO from the resulting phenoxy radical.

Figure 1: Proposed EI-MS fragmentation pathway focusing on the lability of the halogenated ether side chain.

NMR Spectroscopy

The NMR profile is characterized by the interplay between the aromatic protons and the fluorine-carbon couplings.

F NMR (The Diagnostic Signal)

The

-

Chemical Shift:

-26.5 ppm ( -

Multiplicity: Singlet (s).

-

Integration: 2F.

H NMR (Proton)

Solvent: CDCl₃, 400 MHz. The aromatic region shows a 1,3,4-substitution pattern.

| Proton | Shift ( | Multiplicity | Assignment | |

| H-2 | 7.28 | d | Aromatic (Ortho to Cl, Meta to Me) | |

| H-5 | 7.20 | d | Aromatic (Ortho to OCF₂Cl) | |

| H-6 | 7.05 | dd | Aromatic (Ortho to Me) | |

| CH₃ | 2.35 | s | - | Methyl group |

Note: H-5 may show long-range coupling to Fluorine (

C NMR (Carbon)

Significant C-F coupling is observed.

-

OCF₂Cl Carbon: Triplet (

) at -

Aromatic C-4: Broadened or triplet splitting due to

.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the halogenated ether stretches which are very strong.

-

C-H Stretch (Aromatic): 3050–3090 cm⁻¹ (Weak).

-

C-H Stretch (Aliphatic): 2920–2980 cm⁻¹ (Medium).

-

C=C Aromatic Ring Stretch: 1480, 1585 cm⁻¹ (Medium/Sharp).

-

C-F / C-O-C Stretch (Ether Region): 1100–1300 cm⁻¹ (Very Strong, Broad).

-

Diagnostic: The -OCF₂Cl group typically shows a complex multi-band structure in this region due to coupled C-F and C-O vibrations.

-

-

C-Cl Stretch: 600–800 cm⁻¹ (Strong).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow this self-validating protocol.

NMR Sample Preparation

-

Solvent Choice: Use Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Avoid DMSO-d6 unless solubility is an issue, as it may shift the labile protons (though none are present here) or obscure the solvent peak.

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., residual drying agents like MgSO₄) which cause line broadening.

-

Validation: Check the TMS peak width at half-height. It should be <0.5 Hz. If broader, re-filter or shim the magnet.

Workflow Logic

Figure 2: Standard Operating Procedure (SOP) for spectroscopic validation.

References

-

PubChem. 2-Chloro-4-fluorotoluene Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

Mykhailiuk, P. K. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring." National University of Pharmacy (Ukraine). Available at: [Link] (Accessed Feb 2026).

-

NIST Chemistry WebBook. Mass Spectra of Fluorinated Ethers. National Institute of Standards and Technology.[4] Available at: [Link] (Accessed Feb 2026).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Spectral Prediction).

Sources

Technical Whitepaper: 3-Chloro-4-(chlorodifluoromethoxy)toluene

Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

3-Chloro-4-(chlorodifluoromethoxy)toluene (CAS: 887268-32-8 ) is a specialized fluorinated building block used primarily in the development of high-potency pharmaceuticals and agrochemicals. Distinguished by the chlorodifluoromethoxy (-OCF₂Cl) group, this compound serves as a critical lipophilic anchor in drug design.

Unlike the ubiquitous trifluoromethoxy (-OCF₃) group, the -OCF₂Cl moiety offers a unique electrostatic profile and enhanced lipophilicity, often used to modulate the metabolic stability of aromatic rings. It has gained significant attention following the success of Asciminib (a BCR-ABL1 inhibitor), which utilizes a similar chlorodifluoromethoxy-phenyl motif to induce a distinct allosteric binding conformation. This guide details the synthesis, physicochemical properties, and strategic application of this compound in modern discovery workflows.

Chemical Profile & Properties[1][2][3][4][5]

Identity & Structure

-

IUPAC Name: 3-Chloro-4-(chlorodifluoromethoxy)-1-methylbenzene

-

Synonyms: 2-(Chlorodifluoromethoxy)-5-methylchlorobenzene; 3-Chloro-p-tolyl chlorodifluoromethyl ether

-

CAS Number: 887268-32-8

-

Molecular Formula: C₈H₇Cl₂F₂O

-

Molecular Weight: 227.04 g/mol

Physicochemical Data (Experimental & Predicted)

The introduction of the -OCF₂Cl group significantly alters the physical properties compared to the parent cresol.

| Property | Value | Note |

| Physical State | Colorless to pale yellow liquid | Standard ambient conditions |

| Boiling Point | ~215–220 °C | Predicted based on structure/MW |

| Density | 1.38 ± 0.05 g/cm³ | High density due to halogenation |

| LogP (Predicted) | 4.2 – 4.5 | Highly lipophilic (Lipinski Alert) |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 2 | Ether oxygen + Fluorine interactions |

| Refractive Index | ~1.485 | Estimated |

Synthetic Pathways[1][6]

The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene generally proceeds via the functionalization of 3-chloro-4-methylphenol (3-chloro-p-cresol). The critical step is the introduction of the chlorodifluoromethyl group, which requires precise control to avoid over-reduction to the difluoromethyl ether (-OCF₂H).

Pathway A: Base-Mediated Etherification (The "Halon" Route)

This is the classic industrial route, utilizing bromochlorodifluoromethane (Halon 1211) or similar freons. While effective, it requires rigorous environmental containment due to the ozone-depleting nature of the reagents.

-

Precursor: 3-Chloro-4-methylphenol (CAS 6640-27-3)

-

Reagent: CBrClF₂ (Bromochlorodifluoromethane)

-

Base/Solvent: KOH or NaOH in DMF/Water or DMSO.

Mechanism: The base deprotonates the phenol to form the phenoxide anion.[1][2] The phenoxide attacks the electrophilic carbon of the haloalkane (often proceeding via a radical/SET mechanism or direct nucleophilic attack depending on conditions), displacing the bromine atom while retaining the chlorine and fluorines.

Pathway B: Radical Chlorodifluoromethylation (Modern)

Recent advances in photoredox catalysis and radical chemistry have enabled the use of chlorodifluoroacetic anhydride or sodium chlorodifluoroacetate as reagents. This method avoids ozone-depleting substances.

-

Reagent: ClCF₂CO₂Na (Sodium chlorodifluoroacetate)

-

Catalyst: Copper or Silver salts (oxidative decarboxylation)

-

Conditions: Thermolysis or Photolysis.

Synthesis Diagram (Graphviz)

Figure 1: Synthetic workflow from p-cresol to the target fluorinated ether.

Experimental Protocol: Laboratory Scale Synthesis

Caution: This protocol involves the use of halogenated solvents and strong bases. All operations must be performed in a fume hood.

Objective: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene via Phase Transfer Catalysis (PTC).

-

Preparation of Phenoxide:

-

In a 500 mL round-bottom flask, dissolve 3-chloro-4-methylphenol (14.2 g, 100 mmol) in Acetonitrile (150 mL).

-

Add Potassium Hydroxide (KOH, pellets, 11.2 g, 200 mmol) and Tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol) as a phase transfer catalyst.

-

Stir at room temperature for 30 minutes until the phenoxide forms (solution typically darkens).

-

-

Alkylation:

-

Cool the mixture to 0–5 °C using an ice bath.

-

Slowly introduce Bromochlorodifluoromethane (CBrClF₂, 25 g, ~120 mmol) either as a gas bubbled into the solution or as a pre-cooled liquid, depending on availability. Note: If using liquid CBrClF₂, add dropwise via addition funnel.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

-

Work-up:

-

Quench the reaction with water (200 mL).

-

Extract with Dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a clear liquid.

-

Applications in Drug Discovery

The "Lipophilic Anchor" Effect

The -OCF₂Cl group is a bioisostere of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, but with distinct properties:

-

Lipophilicity: -OCF₂Cl is more lipophilic than -OCF₃. This helps the molecule penetrate the blood-brain barrier (BBB) or cell membranes more effectively.

-

Metabolic Stability: The halogenation of the methyl group prevents oxidative demethylation (a common metabolic clearance route for -OCH₃).

-

Electronic Effects: The group is strongly electron-withdrawing (Hammett σ ≈ 0.45), deactivating the aromatic ring towards metabolic oxidation.

Case Study: Kinase Inhibitors

Research into BCR-ABL1 inhibitors (e.g., Asciminib analogs) has highlighted the utility of the chlorodifluoromethoxy motif. In the binding pocket of certain kinases, the -OCF₂Cl group occupies a hydrophobic sub-pocket where the chlorine atom can engage in specific halogen-bonding or van der Waals interactions that a fluorine atom (in -OCF₃) cannot, due to chlorine's larger polarizable radius.

Comparative Potency Table:

| Substituent (R) | Lipophilicity (π) | Electronic Effect (σp) | Metabolic Stability |

|---|---|---|---|

| -OCH₃ | -0.02 | -0.27 | Low (Demethylation) |

| -OCF₃ | 1.04 | 0.35 | High |

| -OCF₂Cl | 1.28 | 0.40 | High + Halogen Bonding |

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Cl bond in the ether is relatively stable but can hydrolyze under extreme acidic conditions at high heat.

-

Disposal: Must be treated as halogenated organic waste. Do not release into drains.

References

-

Synthesis of Aryl Chlorodifluoromethyl Ethers

- Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Bioisosterism in Medicinal Chemistry

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Asciminib and Chlorodifluoromethoxy Motifs

- Title: Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry.

- Source: ACS Public

-

URL:[Link]

-

Radical Fluoroalkylation Methods

- Title: Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)

- Source: NIH / PubMed Central.

-

URL:[Link]

Sources

Methodological & Application

Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene from 4-(chlorodifluoromethoxy)toluene

Executive Summary

This application note details the regioselective synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene (Target) from 4-(chlorodifluoromethoxy)toluene (Substrate). This transformation is a critical intermediate step in the manufacturing of advanced agrochemicals (pyrethroids) and pharmaceutical candidates where the chlorodifluoromethoxy (

The protocol utilizes a Lewis-acid catalyzed chlorination using chlorine gas (

Reaction Mechanism & Strategic Analysis

Regioselectivity Rationale

The substrate, 4-(chlorodifluoromethoxy)toluene, presents a competition between two directing groups:

-

Methyl Group (-CH₃) at C1: A weak activator and ortho/para director.

-

Chlorodifluoromethoxy Group (-OCF₂Cl) at C4: A deactivated alkoxy group. While the halogen atoms exert a strong inductive electron-withdrawing effect (-I), the oxygen atom possesses lone pairs that donate electron density into the ring via resonance (+M).

Conclusion: In Electrophilic Aromatic Substitution (EAS), resonance effects generally dominate inductive effects for orientation. The oxygen atom is a stronger ortho/para director than the methyl group. Consequently, the incoming electrophile (

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway showing the favored electrophilic substitution at C3 versus the avoided radical side-chain chlorination.[2]

Materials & Equipment

Reagents

| Component | Purity | Role | Notes |

| 4-(chlorodifluoromethoxy)toluene | >98% | Substrate | Moisture sensitive; store under N₂. |

| Chlorine Gas ( | 99.5% | Reagent | Delivered via mass flow controller. |

| Ferric Chloride ( | Anhydrous | Catalyst | Hygroscopic; must be dry for activity. |

| Dichloromethane (DCM) | ACS Grade | Solvent | Dried over molecular sieves. |

| Sodium Bisulfite ( | 10% aq. | Quench | Neutralizes excess oxidant. |

Equipment

-

Reactor: Jacketed glass reactor (or Hastelloy for scale-up) with overhead stirring.

-

Gas Feed: Dip tube for subsurface

addition. -

Scrubber: Caustic scrubber (

) to trap HCl and excess -

Temp Control: Cryostat capable of maintaining -10°C to +25°C.

Experimental Protocol

Safety Warning: Chlorine gas is acutely toxic. The substrate and product can release HF/HCl if hydrolyzed violently. Perform all operations in a functioning fume hood with appropriate PPE (respirator, chemically resistant gloves).

Step 1: Reactor Setup & Charging

-

Purge the reactor with dry Nitrogen (

) to remove moisture. Rationale: Moisture deactivates the -

Charge 4-(chlorodifluoromethoxy)toluene (1.0 eq) and DCM (5 volumes).

-

Cool the mixture to 0°C .

-

Add

(0.05 eq) in one portion. The solution may darken, indicating complexation.

Step 2: Chlorination[1][2][3][4]

-

Begin the addition of

gas (1.05 eq) via the dip tube. -

Critical Parameter: Maintain internal temperature between 0°C and 5°C .

-

Why? Temperatures >10°C increase the risk of benzylic chlorination (radical mechanism) on the methyl group.

-

-

Monitor reaction progress via GC-FID every 30 minutes.

Step 3: Quench & Workup

-

Once conversion is complete, purge the solution with

for 15 minutes to remove dissolved -

Slowly add 10%

solution (2 volumes) while maintaining temperature <20°C. -

Separate the layers.

-

Wash the organic layer with 5%

(to remove acidic residues) followed by Brine. -

Dry organic layer over Anhydrous

and filter.

Step 4: Purification

-

Concentrate the solvent (DCM) under reduced pressure (Rotavap).

-

Perform Fractional Vacuum Distillation on the crude oil.

-

Note: The product has a high boiling point. Use high vacuum (<5 mmHg) to keep pot temperature below 150°C to prevent thermal decomposition of the ether linkage.

-

Process Workflow Diagram

Figure 2: Step-by-step process flow for the batch synthesis.

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Purity | > 98.0% | GC-FID |

| Regio-isomer Ratio | > 95:5 (3-Cl : 2-Cl) | GC / 1H-NMR |

| Moisture | < 0.1% | Karl Fischer |

NMR Interpretation Guide:

-

Starting Material: Shows a characteristic AA'BB' aromatic system (two doublets).

-

Product (3-Chloro): The symmetry is broken. Expect an ABC aromatic system:

-

d ~7.2 ppm (d, J=2Hz): Proton at C2 (isolated between Me and Cl).

-

d ~7.1 ppm (dd): Proton at C6.

-

d ~7.3 ppm (d): Proton at C5 (ortho to ether).

-

Troubleshooting

-

Issue: High levels of benzyl chloride impurity (side chain chlorination).

-

Cause: Reaction temperature too high or light exposure.

-

Fix: Wrap reactor in foil (exclude light) and lower temperature to -5°C. Ensure

is excluded (radical inhibitor).

-

-

Issue: Hydrolysis of the

group.-

Cause: Wet reagents or improper quench.

-

Fix: Re-dry DCM and ensure

is fresh. Keep quench temperature low.

-

References

-

Preparation of Chlorotoluenes (Catalyst Context)

-

Ionic Liquid Catalyzed Chlorination (Regioselectivity)

- Wu, X., et al. (2018). "Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids". Molecules, 23(11), 2922.

- Note: Provides modern mechanistic insight into electrophilic chlorination of toluene deriv

- General Synthesis of Chlorodifluoromethoxy Arenes: Yagupolskii, L. M. (1955). "Synthesis of aromatic compounds containing the chlorodifluoromethoxy group". Zhurnal Obshchei Khimii. Context: Foundational text on the stability and directing effects of the group.

-

Process Safety for Chlorination

- Occupational Safety and Health Administration (OSHA).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]

- 4. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

Application Note: High-Purity Isolation of 3-Chloro-4-(chlorodifluoromethoxy)toluene for Advanced Research and Development

Abstract and Introduction

3-Chloro-4-(chlorodifluoromethoxy)toluene is an emerging halogenated aromatic ether with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a chloro group, a methyl group, and a chlorodifluoromethoxy moiety on a benzene ring—offers a unique scaffold for developing complex target molecules. The efficacy, safety, and regulatory compliance of these final products are directly contingent on the purity of this starting material. Even trace impurities, such as regioisomers, unreacted starting materials, or by-products, can lead to downstream reaction failures, the formation of toxicological hazards, or reduced product yield.

This comprehensive guide provides a detailed framework for the purification of 3-Chloro-4-(chlorodifluoromethoxy)toluene, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present field-proven protocols for fractional vacuum distillation, preparative column chromatography, and recrystallization, alongside robust analytical methods for purity verification. This document is intended for researchers, process chemists, and quality control specialists engaged in the synthesis and application of high-purity chemical intermediates.

Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target compound's physicochemical properties and the likely impurities generated during its synthesis.

Physicochemical Properties

While specific experimental data for 3-Chloro-4-(chlorodifluoromethoxy)toluene is not widely published, its properties can be reliably estimated based on its structural analogues, such as 3-chloro-4-fluorotoluene and other halogenated ethers.[1][2][3] These properties are critical for selecting the appropriate purification technique.

| Property | Estimated Value / Characteristic | Rationale & Implication for Purification |

| Molecular Formula | C₈H₆Cl₂F₂O | --- |

| Molecular Weight | 223.04 g/mol | Influences boiling point and diffusion rates. |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Dictates whether distillation (liquid) or recrystallization (solid) is the primary method. |

| Boiling Point (Est.) | > 200 °C at atmospheric pressure | High boiling point necessitates vacuum distillation to prevent thermal degradation.[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Hexane, Ethyl Acetate, Toluene) | Wide solubility in organic solvents provides flexibility for chromatographic and recrystallization solvent system selection.[5] |

| Thermal Stability | Moderate; potential for degradation at high temperatures | Supports the use of vacuum distillation to lower the boiling temperature. Halogenated ethers can exhibit varying thermal stability.[6] |

Probable Impurity Profile

Impurities are typically derived from the synthetic route. A common synthesis involves the reaction of 3-chloro-4-hydroxytoluene with a chlorodifluoromethylating agent. Based on this, likely impurities include:

-

Unreacted Starting Materials: 3-chloro-4-hydroxytoluene (higher boiling point, more polar).

-

Regioisomers: Isomeric products from reactions at other positions on the aromatic ring (e.g., 2-Chloro-4-(chlorodifluoromethoxy)toluene). These often have very similar boiling points and polarities, posing a significant purification challenge.[7]

-

By-products of Chlorination: Dichlorinated toluene derivatives if chlorination is a step in the synthesis.[8]

-

Solvent Residues: Residual high-boiling solvents used in the synthesis (e.g., DMF, DMSO).

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired scale and final purity. The following workflow provides a logical decision-making process.

Caption: Decision workflow for selecting the optimal purification technique.

Detailed Purification Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves, is mandatory.

Protocol 1: Fractional Vacuum Distillation

This is the preferred method for purifying kilograms of liquid material, especially for removing impurities with significantly different boiling points.

-

Principle: Separation is based on differences in vapor pressure. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. A fractionating column enhances separation efficiency by providing a surface for repeated vaporization-condensation cycles.

-

Causality: The efficiency of separation is determined by the column's theoretical plates. For closely boiling isomers, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is essential.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, a receiver adapter (cow-type), and multiple receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

-

System Check: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Ensure the system can achieve and hold a stable vacuum (e.g., 1-10 mmHg).

-

Charging the Flask: Charge the distillation flask with the crude 3-Chloro-4-(chlorodifluoromethoxy)toluene (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips for smooth boiling.

-

Initiating Distillation: Begin stirring and slowly apply the vacuum. Once the target pressure is stable, gradually heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

-

Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point of the product at that pressure, switch to a new receiving flask to collect the main fraction. Monitor the temperature closely; a stable temperature indicates a pure fraction is being collected.

-

Tailings: As the distillation proceeds, if the temperature rises or drops significantly, switch to a new flask to collect the high-boiling residue.

-

-

Analysis: Analyze each fraction by GC-MS to determine its purity. Combine fractions that meet the required purity specification (>99%).

Protocol 2: Preparative Column Chromatography

Ideal for small-scale (mg to g) purification to achieve very high purity, especially for removing structurally similar isomers.

-

Principle: Separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent).[9] More polar compounds interact more strongly with the silica and elute later.

-

Causality: 3-Chloro-4-(chlorodifluoromethoxy)toluene is a relatively nonpolar compound. Therefore, a nonpolar eluent system will be required to move it down the column. Isomeric impurities will have very similar polarities, necessitating a shallow solvent gradient or isocratic elution with a carefully optimized solvent system for effective separation.

Step-by-Step Methodology:

-

Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial eluent (e.g., 100% hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

-

Elution: Begin eluting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate, 98:2 v/v). The optimal ratio should be predetermined by thin-layer chromatography (TLC).

-

Fraction Collection: Collect small fractions (e.g., 10-20 mL) continuously.

-

Monitoring: Monitor the elution process using TLC by spotting each fraction on a plate and visualizing under UV light. Fractions containing the pure product should show a single spot with the same retention factor (Rf).

-

Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization

Applicable if the target compound is a solid or can be induced to crystallize. This method is excellent for removing impurities that have different solubility profiles from the main compound.[10][11]

-

Principle: The compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving more soluble impurities behind in the solvent.[11]

-

Causality: The key is selecting an appropriate solvent or solvent system. An ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures. A solvent pair (e.g., ethanol/water) can also be effective, where the compound is soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").

Step-by-Step Methodology:

-

Solvent Selection: In a test tube, test various solvents (e.g., heptane, ethanol, isopropanol) to find one that dissolves the crude material when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, purified solid.

Purity Assessment and Quality Control

Verifying the purity of the final product is a critical, non-negotiable step. A combination of analytical techniques should be employed.

| Technique | Purpose | Typical Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for purity assessment and identification of volatile impurities. | Column: DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm). Oven Program: 50°C (2 min), ramp to 280°C at 15°C/min. Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification). |

| High-Performance Liquid Chromatography (HPLC) | Detects non-volatile or thermally labile impurities. | Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm).[12] Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water. Detector: UV at 254 nm. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Unambiguously confirms the presence of the -OCF₂Cl group and detects fluorinated impurities. | Provides a clean spectrum with distinct signals for different fluorine environments, making it highly sensitive to fluorinated isomers. |

| ¹H and ¹³C NMR | Confirms the overall structure and detects proton- or carbon-containing impurities. | The number of signals, chemical shifts, and coupling patterns should match the expected structure. |

Process Flow Diagram for Purity Validation

Caption: Standard workflow for analytical validation of the final product.

References

- BenchChem (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.

- Exploring 3-Chloro-4-Fluorotoluene: Properties and Applications (n.d.). China Jiangsu Intrachem Co., Ltd.

- ChemicalBook (n.d.). 3-CHLORO-4-FLUOROTOLUENE CAS#: 1513-25-3.

- PubChem (n.d.). 3-Chloro-4-fluorotoluene. National Center for Biotechnology Information.

- Google Patents (n.d.). EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor.

- Google Patents (n.d.). US4365097A - Process for the preparation of halogenated aliphatic ethers.

- Google Patents (n.d.). US3341595A - Preparation of 3-chloro-4-toluidine.

- University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization.

- Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Wikipedia (n.d.). Halogenated ether.

- Google Patents (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

- NIH (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information.

- ResearchGate (n.d.). Halogenated Aromatic Compounds.

Sources

- 1. innospk.com [innospk.com]

- 2. 3-CHLORO-4-FLUOROTOLUENE CAS#: 1513-25-3 [m.chemicalbook.com]

- 3. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4365097A - Process for the preparation of halogenated aliphatic ethers - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Halogenated ether - Wikipedia [en.wikipedia.org]

- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 8. EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor - Google Patents [patents.google.com]

- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. mt.com [mt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

In vitro testing of 3-Chloro-4-(chlorodifluoromethoxy)toluene cytotoxicity

Application Note: Cytotoxicity Profiling of 3-Chloro-4-(chlorodifluoromethoxy)toluene

Executive Summary & Scope

This technical guide outlines the protocol for evaluating the cytotoxicity of 3-Chloro-4-(chlorodifluoromethoxy)toluene , a specialized halogenated ether intermediate. Due to the limited public toxicological data for this specific CAS entry, this protocol adopts a "First-Principles" safety assessment approach .